H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2
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Overview
Description
The compound H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids Each amino acid in this sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Common reagents used in SPPS include:
N,N’-Diisopropylcarbodiimide (DIC): or for activation.
N-Methylmorpholine (NMM): or as bases.
Trifluoroacetic acid (TFA): for deprotection and cleavage.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize continuous flow synthesis, which allows for the continuous addition of reagents and removal of by-products, enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid for methionine oxidation.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Substitution reagents: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular processes.
Comparison with Similar Compounds
H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: can be compared with other synthetic peptides, such as:
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2: A calcitonin derivative used as an anti-parathyroid agent.
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A glucagon-like peptide 1 (GLP-1) analog used for treating diabetes mellitus type 2.
The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability.
Properties
Molecular Formula |
C47H71N15O11S |
---|---|
Molecular Weight |
1054.2 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanediamide |
InChI |
InChI=1S/C47H71N15O11S/c1-23(2)15-33(45(71)58-31(40(51)66)13-14-74-6)60-46(72)35(17-27-20-52-22-55-27)57-38(65)21-54-47(73)39(24(3)4)62-41(67)25(5)56-44(70)34(16-26-19-53-30-10-8-7-9-28(26)30)61-43(69)32(11-12-36(49)63)59-42(68)29(48)18-37(50)64/h7-10,19-20,22-25,29,31-35,39,53H,11-18,21,48H2,1-6H3,(H2,49,63)(H2,50,64)(H2,51,66)(H,52,55)(H,54,73)(H,56,70)(H,57,65)(H,58,71)(H,59,68)(H,60,72)(H,61,69)(H,62,67) |
InChI Key |
XXFIWKDBCZWORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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